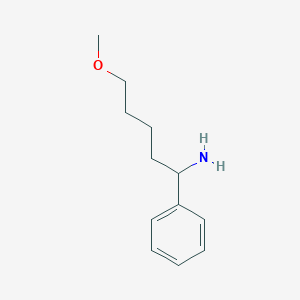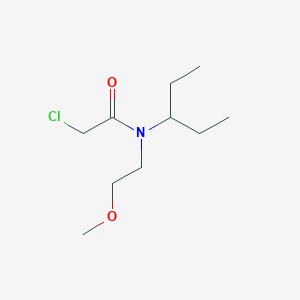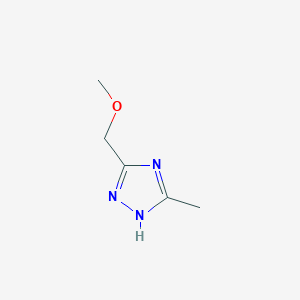
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Übersicht
Beschreibung
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1416354-37-4 . It has a molecular weight of 197.59 and its molecular formula is C7H7ClF3N . It is a solid substance and is typically stored at normal temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/C7H6F3N.ClH/c1-5-4-6 (2-3-11-5)7 (8,9)10;/h2-4H,1H3;1H . Its InChIKey is RHTMXWVFXWESQF-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=NC=CC (=C1)C (F) (F)F.Cl .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 197.0219114 g/mol . The Topological Polar Surface Area is 12.9 Ų . It has a Heavy Atom Count of 12 . The Formal Charge is 0 . The Complexity is 132 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a key component in the synthesis of various pyridine derivatives, which are widely used in the production of pesticides. One such derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, demonstrates the significance of pyridine compounds in agricultural chemistry (Lu Xin-xin, 2006).
Molecular Structure and Physical Properties
- Studies on the electrochemical properties of pyridine derivatives, including those similar to this compound, have revealed insights into their molecular structure and potential for charge transfer. These studies are crucial for understanding the chemical behavior and applications of such compounds (R. Andreu et al., 2000).
Drug Development and Pharmacology
- While the focus here is not on drug use or dosage, it's worth noting that derivatives of pyridine, akin to this compound, have been explored for their potential in treating cognitive disorders. These studies highlight the broader application of pyridine compounds in the field of medicine and pharmacology (N. Lin et al., 1997).
Chemical Reactions and Mechanisms
- The trifluoromethyl group in pyridine derivatives like this compound influences their chemical reactions. For instance, studies on the alkylation of pyridin-2-ones have shown that the presence of a trifluoromethyl group leads to specific reaction outcomes, offering valuable insights into organic synthesis and reaction mechanisms (A. C. Reddy et al., 1996).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridine and its derivatives, including “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride”, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals . Therefore, it can be inferred that the compound may affect a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s physical properties such as its molecular weight (19759) and its solid physical form may influence its pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that the compound may have diverse effects depending on the specific context of its use.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature may affect its stability.
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXWVFXWESQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)


![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)



